Chromium(III) oxide

Description

Properties

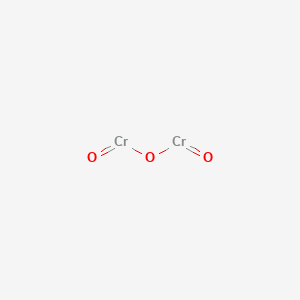

IUPAC Name |

oxo(oxochromiooxy)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOXWKRWXJOMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O3 | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043721 | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Green, hygroscopic solid; [CHEMINFO] Insoluble in water; [ACGIH], LIGHT-TO-DARK-GREEN POWDER. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

4000 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8, Practically insoluble in water, Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies, Insoluble in acids, and alkalies, Solubility in water: none | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.22 at 25 °C, 5.22 g/cm³ | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light to dark green, fine, hexagonal crystals, Green powder, Bright-green, extremely hard crystals | |

CAS No. |

1308-38-9, 196696-68-1 | |

| Record name | Dichromium trioxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2435 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Chromium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) oxide (Cr₂O₃), an inorganic compound, is a material of significant scientific and industrial interest. Occurring naturally as the rare mineral eskolaite, it is most commonly known for its use as a green pigment.[1] Beyond its vibrant color, Cr₂O₃ possesses a unique combination of physical and chemical properties, including exceptional hardness, high thermal stability, and interesting magnetic and electronic characteristics, that make it a subject of intense research.[2] In recent years, the nanoscale form of this compound has garnered attention for its potential applications in catalysis, advanced materials, and biomedicine, including drug delivery and as a potent antioxidant and antibacterial agent.[1][3] This technical guide provides a comprehensive overview of the crystal structure and properties of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to understand and utilize this versatile material.

Crystal Structure

This compound crystallizes in the corundum structure, which is isostructural with α-alumina (Al₂O₃).[4] This structure belongs to the trigonal crystal system with the space group R-3c.[4][5] The crystal lattice is composed of a hexagonal close-packed (hcp) array of oxygen anions, with two-thirds of the octahedral interstices occupied by chromium(III) cations.[1] Each Cr³⁺ ion is octahedrally coordinated to six O²⁻ ions, and each O²⁻ ion is coordinated to four Cr³⁺ ions.[4]

The arrangement of the CrO₆ octahedra involves a mixture of corner, edge, and face sharing.[4][6] This efficient packing of ions results in a dense and hard material.[2] The Cr-O bond lengths are not all equivalent, with reports of three shorter bonds and three longer bonds, contributing to a slightly distorted octahedral geometry.[4][6]

dot

Caption: Octahedral coordination of Cr³⁺ in Cr₂O₃.

Crystallographic Data

The precise lattice parameters of this compound can vary slightly depending on the synthetic method and the presence of any dopants. However, typical values are summarized in the table below.

| Property | Value | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | R-3c | [4] |

| Lattice Parameters (a, c) | a = 4.953 - 5.06 Å, c = 13.578 - 14.08 Å | [6] |

| Cr-O Bond Lengths | 1.97 Å (short), 2.02 Å (long) | [4][6] |

| Molar Mass | 151.99 g/mol | [1][7] |

| Density | 5.22 g/cm³ | [1][2] |

Physical and Chemical Properties

This compound exhibits a range of notable physical and chemical properties that are summarized in the following tables.

Physical Properties

| Property | Value | Reference |

| Appearance | Green, crystalline powder | [1][2] |

| Melting Point | 2435 °C | [1] |

| Boiling Point | 4000 °C | [1] |

| Hardness (Mohs scale) | ~9 | [2] |

| Refractive Index | 2.5 | [2] |

| Band Gap | 3.1 - 3.4 eV (Indirect) | [8][9] |

| Magnetic Susceptibility | Antiferromagnetic | [10][11] |

| Néel Temperature | 307 K | [8][12] |

Chemical Properties

| Property | Description | Reference |

| Solubility | Insoluble in water and most acids. Soluble in concentrated sulfuric acid and hydrofluoric acid. | [1] |

| Chemical Reactivity | Can react with alkaline substances to form chromates. Can be reduced by hydrogen at high temperatures to form chromium metal and water. | [1] |

| Amphoteric Nature | Reacts with both acids and bases. | [2] |

Experimental Protocols

Synthesis of this compound Nanoparticles

Several methods are employed for the synthesis of Cr₂O₃ nanoparticles. The choice of method can influence the particle size, morphology, and properties of the resulting material.

1. Thermal Decomposition of Ammonium (B1175870) Dichromate

This method involves the exothermic decomposition of ammonium dichromate ((NH₄)₂Cr₂O₇) upon heating.

-

Materials: Ammonium dichromate.

-

Procedure:

-

Place a small, conical pile of ammonium dichromate in a fume hood on a heat-resistant surface.

-

Carefully heat the tip of the cone with a flame to initiate the decomposition reaction.

-

The reaction is self-sustaining and produces a large volume of green this compound powder, nitrogen gas, and water vapor.

-

Allow the product to cool completely before collection.

-

dot

Caption: Workflow for Cr₂O₃ synthesis via thermal decomposition.

2. Sol-Gel Synthesis

The sol-gel method allows for good control over particle size and morphology.

-

Materials: Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), ethanol (B145695), ammonium hydroxide (B78521).

-

Procedure:

-

Dissolve chromium(III) nitrate nonahydrate in ethanol to form a solution.

-

Slowly add ammonium hydroxide dropwise to the solution while stirring to form a gel.

-

Age the gel for a specified period (e.g., 24 hours).

-

Dry the gel in an oven to remove the solvent.

-

Calcify the dried gel at a high temperature (e.g., 500-800 °C) in a furnace to obtain crystalline Cr₂O₃ nanoparticles.

-

3. Hydrothermal Synthesis

This method utilizes high-temperature and high-pressure water to crystallize the material.

-

Materials: A chromium salt (e.g., chromium(III) chloride), a reducing agent (e.g., glucose), and water.

-

Procedure:

-

Dissolve the chromium salt and reducing agent in deionized water in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180-250 °C) for a set duration (e.g., 12-24 hours).

-

Allow the autoclave to cool to room temperature.

-

Collect the precipitate by filtration or centrifugation, wash it with water and ethanol, and dry it in an oven.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized Cr₂O₃.

-

Sample Preparation: A fine powder of the Cr₂O₃ sample is typically mounted on a low-background sample holder. For nanoparticles, the powder can be prepared by drying a colloidal solution.[13]

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range, typically from 20° to 80°, with a specific step size and scan speed.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to confirm the corundum structure of Cr₂O₃. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[14]

dot

Caption: General workflow for XRD characterization of Cr₂O₃.

2. Vibrating Sample Magnetometry (VSM)

VSM is used to measure the magnetic properties of Cr₂O₃, such as its magnetic susceptibility and Néel temperature.

-

Sample Preparation: A known mass of the powdered Cr₂O₃ sample is packed into a sample holder (e.g., a gelatin capsule or a specialized VSM sample holder).[15]

-

Instrumentation: A vibrating sample magnetometer equipped with an electromagnet and a temperature control system.

-

Measurement:

-

The sample is placed in the VSM and vibrated at a constant frequency.

-

An external magnetic field is applied, and the induced voltage in the pickup coils, which is proportional to the sample's magnetic moment, is measured.[16][17]

-

To determine the Néel temperature, the magnetic susceptibility is measured as a function of temperature. A sharp change in susceptibility indicates the transition from the antiferromagnetic to the paramagnetic state.[10][18]

-

Interaction with Biological Systems and Signaling Pathways

The increasing use of this compound nanoparticles in biomedical applications necessitates an understanding of their interactions with biological systems. Studies have shown that Cr₂O₃ nanoparticles can induce cellular toxicity, primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[19]

p53-Dependent Apoptosis

Exposure to Cr₂O₃ nanoparticles can lead to DNA damage, which in turn activates the p53 tumor suppressor protein.[19] Activated p53 can then trigger the intrinsic pathway of apoptosis.

-

Mechanism:

-

Cr₂O₃ nanoparticles induce the production of ROS.

-

ROS cause damage to cellular components, including DNA.

-

DNA damage leads to the stabilization and activation of p53.

-

Activated p53 upregulates the expression of pro-apoptotic proteins like BAX.

-

An increased BAX/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.[19]

-

Cytochrome c is released from the mitochondria, activating caspases and leading to apoptosis.

-

dot

Caption: p53-mediated apoptotic pathway activated by Cr₂O₃.

p38-Nrf-2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.

-

Mechanism:

-

Cr₂O₃ nanoparticle-induced ROS activate the p38 MAPK pathway.

-

Activated p38 can phosphorylate and activate Nrf2.

-

Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE).

-

This binding initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), in an attempt to mitigate the oxidative damage.

-

dot

Caption: p38-Nrf-2 pathway in response to Cr₂O₃-induced stress.

Conclusion

This compound is a material with a rich set of properties stemming from its robust corundum crystal structure. Its hardness, thermal stability, and unique magnetic and electronic characteristics have established its importance in various industrial applications. The advent of nanotechnology has opened new frontiers for Cr₂O₃, particularly in the biomedical field. For researchers and professionals in drug development, a thorough understanding of its synthesis, characterization, and interaction with biological systems is paramount. The ability of Cr₂O₃ nanoparticles to induce oxidative stress and modulate cellular signaling pathways such as p53-dependent apoptosis and the p38-Nrf-2 response highlights both its potential therapeutic applications and the need for careful toxicological evaluation. This guide provides a foundational understanding of these aspects, serving as a valuable resource for further research and development.

References

- 1. nanotrun.com [nanotrun.com]

- 2. This compound | 1308-38-9 [chemicalbook.com]

- 3. azonano.com [azonano.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Chromium oxide | Cr2O3 | CID 165971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 11. arxiv.org [arxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. azooptics.com [azooptics.com]

- 14. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 15. researchgate.net [researchgate.net]

- 16. stanfordmagnets.com [stanfordmagnets.com]

- 17. measurlabs.com [measurlabs.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Chromium oxide nanoparticle-induced genotoxicity and p53-dependent apoptosis in human lung alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Chromium(III) Oxide (Cr₂O₃)

Abstract: This document provides a comprehensive overview of the core physical and chemical properties of Chromium(III) oxide (Cr₂O₃), also known as chromia. Occurring naturally as the rare mineral eskolaite, Cr₂O₃ is a highly stable inorganic compound with significant industrial applications, including as a pigment, abrasive, and catalyst.[1][2] This guide details its structural, thermal, magnetic, and electronic properties, alongside its chemical reactivity and solubility characteristics. Methodologies for its synthesis and characterization are outlined to provide a practical framework for researchers and professionals in materials science and drug development.

Physical Properties of Cr₂O₃

This compound is an extremely hard, brittle, and thermally stable material.[1][3] It typically appears as a light to dark green crystalline powder.[3][4] When heated, the powder temporarily turns brown but reverts to its characteristic green color upon cooling. Its high melting and boiling points underscore its refractory nature, making it suitable for high-temperature applications such as lining furnaces.[3][5]

Cr₂O₃ adopts the corundum crystal structure, which is characterized by a hexagonal close-packed array of oxide ions with two-thirds of the octahedral interstices occupied by chromium ions.[6] It is an antiferromagnetic material up to its Néel temperature of 307 K (34 °C).[1] Above this temperature, it transitions to a paramagnetic state. The material also exhibits semiconducting properties.

Table 1: Summary of Physical Properties

| Property | Value | Notes |

| Molar Mass | 151.9904 g/mol | [1] |

| Appearance | Light to dark green, fine crystals | [1][4] |

| Crystal Structure | Trigonal (Rhombohedral), Corundum Structure | [3][7][8] |

| Density | 5.22 g/cm³ | [1][3] |

| Melting Point | 2,435 °C (2,708 K) | [1][3][4] |

| Boiling Point | 4,000 °C (4,270 K) | [1][3][4] |

| Mohs Hardness | 8 to 8.5 | [1] |

| Magnetic Property | Antiferromagnetic | [1][9] |

| Néel Temperature | 307 K (34 °C) | [1][9] |

| Magnetic Susceptibility | +1960.0 x 10⁻⁶ cm³/mol | [3] |

| Electrical Property | n-type or p-type semiconductor | |

| Band Gap | ~3.4 eV | |

| Refractive Index | 2.551 | [3][4] |

Chemical Properties of Cr₂O₃

This compound is a chemically inert and highly stable compound, resistant to corrosion.[5] Its most notable chemical characteristic is its amphoteric nature, meaning it can react with both acids and bases, although its reactivity is often low, especially for samples that have been annealed at high temperatures.[1][3]

It is practically insoluble in water, alcohol, and acetone.[1][3] While generally unreactive towards acids, it will dissolve in strong acids to form hydrated chromium(III) ions, such as [Cr(H₂O)₆]³⁺.[1][3] In the presence of concentrated or molten alkalis, it reacts to form chromite salts, such as [Cr(OH)₆]³⁻.[1][3][6]

Cr₂O₃ serves as a catalyst in numerous organic and inorganic reactions, including the preparation of methanol (B129727) and butadiene.[3] It can also be reduced to chromium metal through a thermite reaction with finely divided aluminum, a process that glows brightly but produces few sparks or smoke.[1][6]

Table 2: Summary of Chemical Reactivity and Solubility

| Property | Description | Example Reaction |

| Acid-Base Nature | Amphoteric | [1][3][10] |

| Reactivity with Acids | Reacts with strong acids to form Cr(III) salts. | Cr₂O₃ + 6HCl → 2CrCl₃ + 3H₂O[3][11] |

| Reactivity with Bases | Attacked by concentrated/molten alkali to form chromites. | Cr₂O₃ + 2NaOH → 2NaCrO₂ + H₂O[3] |

| Solubility in Water | Insoluble (e.g., 3.13 µg/L at 20 °C) | [1][4] |

| Solubility in Solvents | Insoluble in alcohol and acetone. | [1][3] |

| Redox Reactions | Can be reduced by aluminum (thermite reaction). | Cr₂O₃ + 2Al → 2Cr + Al₂O₃[1] |

| Catalytic Activity | Catalyst for various organic and inorganic syntheses. | [3] |

Experimental Protocols

Synthesis of Cr₂O₃ Nanoparticles via Thermal Decomposition

A common and visually demonstrative method for synthesizing Cr₂O₃ is the thermal decomposition of ammonium (B1175870) dichromate, often referred to as the "volcano experiment".[3]

Methodology:

-

Preparation: Place a small mound of ammonium dichromate ((NH₄)₂Cr₂O₇) powder in a heat-resistant container, such as a ceramic crucible or evaporating dish. This should be done in a well-ventilated fume hood due to the dispersal of the resulting powder.

-

Initiation: Gently heat the peak of the mound with a Bunsen burner or a lit splint to initiate the exothermic decomposition reaction.

-

Reaction: Once initiated, the reaction is self-sustaining. The ammonium dichromate decomposes vigorously, emitting sparks and throwing off a large volume of green Cr₂O₃ powder, resembling a volcanic eruption. The reaction is: (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

-

Collection: After the reaction ceases and the apparatus has cooled completely, the resulting fluffy, dark green Cr₂O₃ powder can be collected.

-

Purification (Optional): The product can be washed with deionized water and dried in an oven to remove any potential impurities.

Characterization Techniques

To analyze the physical and chemical properties of the synthesized Cr₂O₃, a suite of characterization techniques is employed.

Methodology:

-

Structural Analysis: X-ray Diffraction (XRD) is used to confirm the crystalline phase and structure of the powder. The resulting diffraction pattern is compared with standard patterns for eskolaite (the mineral form of Cr₂O₃) to verify the formation of the rhombohedral corundum structure.

-

Morphological Analysis: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are utilized to observe the particle size, shape, and surface morphology of the Cr₂O₃ nanoparticles.[12]

-

Magnetic Property Analysis: A Vibrating Sample Magnetometer (VSM) is used to measure the magnetic properties of the sample. These measurements can confirm the antiferromagnetic nature of the material below its Néel temperature and determine properties such as magnetic susceptibility.

-

Optical Property Analysis: UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the material. A broad absorption peak can confirm the d³ electronic transition of the Cr³⁺ ion in its typical six-coordinate octahedral geometry.

Visualizations

The following diagrams illustrate key experimental and chemical pathways related to this compound.

Caption: Experimental workflow for the synthesis and characterization of Cr₂O₃.

Caption: Logical diagram illustrating the amphoteric reactivity of Cr₂O₃.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. azonano.com [azonano.com]

- 3. Chromic Oxide (Cr₂O₃): Properties, Uses & Preparation [vedantu.com]

- 4. Chromia | Cr2O3 | CID 517277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ceramicsrefractories.saint-gobain.com [ceramicsrefractories.saint-gobain.com]

- 6. Client Challenge [ceramica.fandom.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. usc.gal [usc.gal]

- 10. byjus.com [byjus.com]

- 11. quora.com [quora.com]

- 12. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

Eskolaite: A Natural Source of High-Purity Chromium(III) Oxide for Scientific and Pharmaceutical Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromium(III) oxide (Cr₂O₃) is a compound of significant interest in various high-technology and pharmaceutical applications, owing to its exceptional stability, catalytic activity, and biocompatibility. While synthetic routes to Cr₂O₃ are well-established, the naturally occurring mineral eskolaite presents a compelling alternative source for high-purity this compound. This technical guide provides a comprehensive overview of eskolaite, detailing its physicochemical properties, a theoretical framework for its beneficiation and purification, and analytical methodologies for its characterization and quality control. The information presented herein is intended to serve as a foundational resource for researchers and professionals exploring the potential of eskolaite as a natural source of this compound for advanced applications.

Introduction to Eskolaite

Eskolaite is a rare chromium oxide mineral with the chemical formula Cr₂O₃.[1][2] It is the naturally occurring crystalline form of this compound and belongs to the hematite (B75146) group of minerals.[2] First described in 1958, it was named in honor of the Finnish geologist Pentti Eskola.[2] Eskolaite is typically found in chromium-rich tremolite skarns, metamorphosed quartzites, and chlorite-bearing veins.[1][3][4] Notable occurrences have been reported in Finland, Ireland, Guyana, and Russia.[1][3] It has also been identified as a rare component in chondrite meteorites.[1]

The mineral's intrinsic properties, particularly its high chromium content and crystalline nature, make it a promising candidate for the extraction of high-purity Cr₂O₃, potentially offering a more sustainable and cost-effective alternative to synthetic production methods.

Physicochemical Properties of Eskolaite

Eskolaite is characterized by its high hardness, density, and thermal stability. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Eskolaite

| Property | Value | References |

| Chemical Formula | Cr₂O₃ | [1][2] |

| Crystal System | Trigonal | [2] |

| Space Group | R3c | [1] |

| Mohs Hardness | 8 - 8.5 | [1] |

| Specific Gravity | 5.18 - 5.23 g/cm³ | [1][4] |

| Color | Black to dark green | [2] |

| Streak | Pale green | [1] |

| Luster | Vitreous to metallic | [1] |

| Melting Point | ~2435 °C (for pure Cr₂O₃) | |

| Solubility | Insoluble in water; very slowly soluble in acids and alkalis |

The chemical composition of natural eskolaite samples can vary, with common impurities including iron, aluminum, vanadium, and titanium. A representative chemical analysis of an eskolaite sample is provided in Table 2.

Table 2: Representative Chemical Composition of a Natural Eskolaite Sample

| Oxide | Concentration (wt%) |

| Cr₂O₃ | 94.13 |

| V₂O₃ | 4.58 |

| Fe₂O₃ | 0.55 |

| Al₂O₃ | 0.19 |

| SiO₂ | 0.20 |

| MnO | 0.03 |

| MgO | 0.03 |

| H₂O | 0.10 |

| Total | 99.81 |

Data adapted from the Handbook of Mineralogy for a sample from Outokumpu, Finland.[3]

Proposed Workflow for Extraction and Purification of Cr₂O₃ from Eskolaite Ore

The extraction of high-purity this compound from eskolaite-bearing ore requires a multi-step process involving beneficiation to concentrate the eskolaite, followed by chemical extraction and purification. The following sections outline a theoretical workflow based on established mineral processing and hydrometallurgical principles.

Caption: Proposed Workflow for Eskolaite Processing.

Beneficiation of Eskolaite Ore

The initial step in processing eskolaite ore is to physically separate the eskolaite from the associated gangue minerals, which typically include silicates (e.g., quartz, feldspar) and sulfides.

-

Crushing and Grinding: Reduce the run-of-mine ore to a particle size suitable for liberation of eskolaite crystals, typically below 1 mm.

-

Slurry Preparation: Create a slurry of the ground ore with water.

-

Shaking Table Separation: Feed the slurry onto a shaking table. Due to the significant density difference between eskolaite (~5.2 g/cm³) and silicate gangue (~2.7 g/cm³), the heavier eskolaite particles will be concentrated in one fraction, while the lighter silicates are washed away.[5]

-

Pulp Preparation: The eskolaite-rich concentrate from gravity separation is re-pulped in water to form a slurry.

-

Conditioning: The pH of the pulp is adjusted, and a collector specific for sulfide minerals is added.

-

Flotation: Air is bubbled through the slurry in a flotation cell. The sulfide minerals, now hydrophobic, attach to the air bubbles and are removed in the froth, leaving a purified eskolaite concentrate.[6]

Hydrometallurgical Extraction and Purification

The concentrated eskolaite is then subjected to chemical processing to dissolve the chromium and separate it from remaining impurities.

Caption: Hydrometallurgical Process Detail.

-

Leaching Medium: A mixture of concentrated sulfuric acid (~85 wt%) and perchloric acid is used as the lixiviant. A suggested weight ratio is H₂SO₄/Cr₂O₃ ≥ 6 and HClO₄/Cr₂O₃ ≈ 0.5.[7]

-

Digestion: The eskolaite concentrate is added to the acid mixture in a reflux apparatus.

-

Heating: The mixture is heated to approximately 175°C for up to 4 hours under reflux to facilitate the dissolution of Cr₂O₃.[7]

-

Solid-Liquid Separation: The resulting slurry is filtered to separate the chromium-rich leachate from any undissolved residue.

-

pH Adjustment: The pH of the leachate is carefully raised by the addition of a base (e.g., NaOH) to selectively precipitate iron and aluminum hydroxides, which are less soluble than chromium(III) hydroxide at certain pH ranges.

-

Impurity Removal: The precipitated iron and aluminum hydroxides are removed by filtration.

-

Chromium Precipitation: The pH of the purified chromium solution is further increased to precipitate chromium(III) hydroxide (Cr(OH)₃).

-

Washing: The Cr(OH)₃ precipitate is thoroughly washed with deionized water to remove any remaining soluble salts.

Final Processing

The purified chromium(III) hydroxide is converted to the final oxide product.

-

Drying: The washed Cr(OH)₃ precipitate is dried in an oven to remove excess water.

-

Calcination: The dried material is then calcined in a furnace at a temperature sufficient to convert the hydroxide to the oxide (Cr₂O₃), typically in the range of 800-1200°C. The final temperature can influence the particle size and surface area of the resulting powder.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to characterize the eskolaite raw material and to ensure the purity of the final Cr₂O₃ product.

Table 3: Analytical Techniques for Eskolaite and Cr₂O₃ Characterization

| Technique | Application |

| X-ray Diffraction (XRD) | Mineral phase identification, determination of crystal structure and purity.[2] |

| Scanning Electron Microscopy (SEM) | Morphological analysis of mineral grains and Cr₂O₃ particles.[2] |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis of mineral phases and impurities. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of Cr₂O₃ nanoparticle morphology and crystal structure.[2] |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantitative analysis of trace element impurities. |

| Titrimetry | Quantitative determination of Cr₂O₃ content.[8] |

Experimental Protocol: Quantitative Analysis of Cr₂O₃ by Titration

This protocol is adapted from standard methods for the analysis of chromium in ores.

-

Sample Preparation: A precisely weighed sample of the final Cr₂O₃ product is dissolved using an appropriate method, such as fusion with sodium peroxide followed by acid dissolution.

-

Oxidation: The dissolved chromium(III) is oxidized to chromium(VI) (dichromate, Cr₂O₇²⁻) using a strong oxidizing agent like potassium permanganate (B83412) in an acidic solution.

-

Titration: The dichromate solution is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate.

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically or with a suitable indicator.

-

Calculation: The concentration of Cr₂O₃ in the original sample is calculated based on the stoichiometry of the redox reaction and the volume of titrant used.[3][8]

Conclusion

Eskolaite represents a valuable natural source of this compound. Through a combination of physical beneficiation and hydrometallurgical processing, it is theoretically possible to produce high-purity Cr₂O₃ suitable for demanding scientific and pharmaceutical applications. The methodologies outlined in this guide provide a foundational framework for the development of a comprehensive process for the extraction and purification of Cr₂O₃ from eskolaite. Further research and process optimization are warranted to fully realize the potential of this unique mineral resource.

References

- 1. Oxidation behavior of Cr(III) during thermal treatment of chromium hydroxide in the presence of alkali and alkaline earth metal chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. reaction mechanism - How to dissolve Chromium (III) Oxide in an acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Dissolution of Hydrous Chromium Oxide in Acid Solutions [jstage.jst.go.jp]

A Beginner's Guide to the Synthesis of Chromium(III) Oxide Nanoparticles: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of three accessible and effective methods for the synthesis of Chromium(III) oxide (Cr₂O₃) nanoparticles, tailored for individuals with a foundational understanding of chemical synthesis. The synthesis of these nanoparticles is of significant interest due to their diverse applications in catalysis, pigments, and advanced materials. This document outlines the sol-gel, precipitation, and thermal decomposition methods, offering detailed experimental protocols, quantitative comparisons, and visual representations of the synthesis pathways.

Introduction to this compound Nanoparticles

This compound (Cr₂O₃), also known as eskolaite in its mineral form, is a highly stable and versatile inorganic compound. When synthesized at the nanoscale, its properties are significantly enhanced, leading to increased surface area, reactivity, and unique optical and magnetic characteristics. These attributes make Cr₂O₃ nanoparticles valuable in various fields, including as catalysts, in the development of wear-resistant coatings, and as green pigments in ceramics and paints. This guide focuses on providing clear, reproducible methods for the synthesis of Cr₂O₃ nanoparticles, enabling researchers to produce these materials for further investigation and application.

Beginner-Friendly Synthesis Methods

Three primary methods have been selected for their relative simplicity, cost-effectiveness, and the ability to control nanoparticle size and morphology with careful manipulation of reaction parameters.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

A sol-gel method for synthesizing Cr₂O₃ nanoparticles can be performed using chromium nitrate (B79036) nonahydrate as the precursor and triethanolamine (B1662121) (TEA) as a templating agent.[1]

-

Preparation of the Sol: A 0.2M aqueous solution of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) is prepared by dissolving the appropriate amount of the salt in deionized water.

-

Addition of Templating Agent: To this solution, a specific molar quantity of triethanolamine (e.g., 20 or 30 mmol) is added while stirring.[1]

-

Gel Formation: The mixture is stirred for approximately one hour to ensure homogeneity.

-

Microwave Irradiation: The resulting solution is then placed under microwave irradiation for about 3 minutes to induce gelation.[1]

-

Drying and Calcination: The solid green product is separated by centrifugation, washed with deionized water, and dried at room temperature. The dried gel is then calcined in a furnace at temperatures ranging from 500°C to 600°C for 2 hours to obtain crystalline Cr₂O₃ nanoparticles.[1]

Precipitation Method

The precipitation method involves the formation of an insoluble solid (precipitate) from a solution. It is a straightforward and rapid technique for nanoparticle synthesis.

This method utilizes chromium sulfate (B86663) (Cr₂(SO₄)₃) as the chromium source and aqueous ammonia (B1221849) as the precipitating agent.[2]

-

Preparation of the Precursor Solution: A 0.1M solution of chromium sulfate is prepared by dissolving the salt in 500 ml of deionized water.[2]

-

Precipitation: Aqueous ammonia is added dropwise to the chromium sulfate solution under constant stirring until the pH of the solution reaches 10.[2] This change in pH is crucial as it facilitates the precipitation of chromium hydroxide (B78521).[3]

-

Washing and Filtration: The resulting greenish precipitate of chromium hydroxide is filtered using a Buchner funnel and washed several times with distilled water to remove any unreacted salts.[2]

-

Drying: The washed precipitate is then dried in an oven at 70°C for 24 hours.[2]

-

Calcination: The dried powder is calcined in a muffle furnace at 600°C for 5 hours to induce the thermal decomposition of chromium hydroxide into this compound nanoparticles.[2]

Thermal Decomposition Method

Thermal decomposition is a chemical decomposition caused by heat. The decomposition temperature of a substance is the temperature at which the substance chemically decomposes.

This protocol describes the solid-state thermal decomposition of a chromium precursor prepared from chromium nitrate and oxalic acid.[4]

-

Precursor Synthesis: A solution is prepared by dissolving 1 mmol of chromium(III) nitrate hexahydrate (Cr(NO₃)₂·6H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water with stirring for 20 minutes.[4]

-

pH Adjustment: An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the solution until a pH of 12 is reached, leading to the formation of a semi-solid product.[4] The mixture is then heated to 80°C.[4]

-

Drying: After cooling to room temperature, the semi-solid product is washed with distilled water and dried in a furnace at 80°C for 24 hours.[4]

-

Thermal Decomposition: The dried precursor is then heated in a furnace at a specific temperature (e.g., 500°C or 600°C) for 3 hours to yield Cr₂O₃ nanoparticles.[4]

Quantitative Data Presentation

The following table summarizes the typical quantitative data obtained from the described synthesis methods. It is important to note that these values can be influenced by slight variations in the experimental parameters.

| Synthesis Method | Precursor(s) | Typical Particle Size (nm) | Specific Surface Area (m²/g) | Reported Yield |

| Sol-Gel | Cr(NO₃)₃·9H₂O, Triethanolamine | 15 - 50[1] | ~123[5] | High (often near quantitative) |

| Precipitation | Cr₂(SO₄)₃, NH₄OH | 20 - 70[2][6] | - | High (typically >90%) |

| Thermal Decomposition | Cr(NO₃)₃·9H₂O, Oxalic Acid | 10 - 100[4] | ~113[7] | High (dependent on precursor purity) |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the influence of key parameters on the final nanoparticle characteristics.

Caption: Workflow for the Sol-Gel Synthesis of Cr₂O₃ Nanoparticles.

References

- 1. Solid State Reactions in Cr2O3-ZnO Nanoparticles Synthesized by Triethanolamine Chemical Precipitation [scirp.org]

- 2. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Catalyst Unveiled: A Deep Dive into the Core Principles of Chromium(III) Oxide Catalysis

For Immediate Release

Palo Alto, CA – Long valued in industrial chemistry, Chromium(III) oxide (Cr2O3) continues to be a focal point for researchers and drug development professionals. This in-depth technical guide delves into the fundamental principles of Cr2O3 catalysis, offering a comprehensive resource on its preparation, characterization, and application in key chemical transformations. This whitepaper synthesizes critical data, outlines detailed experimental protocols, and provides novel visualizations of the underlying catalytic mechanisms.

This compound, a robust and versatile heterogeneous catalyst, plays a pivotal role in a myriad of chemical processes, including dehydrogenation, oxidation, and fluorination reactions. Its efficacy stems from the unique electronic and structural properties of the chromium species, particularly the Cr³⁺ active sites. This guide will explore the intricate relationship between the catalyst's synthesis, its physicochemical properties, and its performance in various catalytic systems.

Catalyst Synthesis and Physicochemical Properties

The catalytic activity of this compound is profoundly influenced by its method of preparation, which dictates its structural and surface characteristics. Common synthesis techniques include impregnation, co-precipitation, and sol-gel methods, each yielding catalysts with distinct properties.

Experimental Protocol: Impregnation Synthesis of Cr2O3/Al2O3

A widely employed method for preparing supported Cr2O3 catalysts is the impregnation technique.[1]

-

Support Preparation: Commercial γ-alumina (γ-Al2O3) is often used as a support material. It is typically dried at 120°C for several hours to remove physisorbed water before impregnation.

-

Impregnation Solution: A solution of a chromium precursor, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), is prepared in a suitable solvent, usually deionized water. The concentration of the solution is calculated to achieve the desired chromium loading on the support.

-

Impregnation: The alumina (B75360) support is added to the chromium nitrate solution. The mixture is then agitated for a specified period to ensure uniform distribution of the chromium precursor onto the support surface and within its pores.

-

Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.

-

Calcination: The dried material is calcined in a furnace in a controlled atmosphere (e.g., air). Calcination is a critical step that decomposes the precursor to form chromium oxide and anchors it to the support. A typical calcination procedure involves ramping the temperature to 500-800°C and holding it for several hours.[1]

The resulting catalyst's properties, such as surface area, pore volume, and crystallite size, are crucial for its performance. These are typically characterized using a suite of analytical techniques.

Table 1: Physicochemical Properties of Cr2O3/Al2O3 Catalysts Prepared by Impregnation

| Cr2O3 Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Cr2O3 Crystallite Size (nm) | Reference |

| 3 | 195 | 0.55 | 5.2 | [2] |

| 5 | 185 | 0.52 | 6.8 | [3] |

| 10 | 160 | 0.45 | 10.5 | [2] |

| 15 | 142 | 0.40 | 15.1 | [3] |

Core Catalytic Applications and Mechanisms

This compound catalysts are instrumental in three major classes of chemical reactions: dehydrogenation, oxidation, and fluorination. The underlying mechanisms, while distinct, all hinge on the redox properties of the chromium active centers.

Dehydrogenation of Alkanes

The dehydrogenation of light alkanes to produce valuable olefins is a cornerstone of the petrochemical industry. Cr2O3/Al2O3 catalysts are widely used for this purpose, particularly for the dehydrogenation of propane (B168953) and isobutane.[4] The reaction is thought to proceed via a Langmuir-Hinshelwood mechanism involving the adsorption of the alkane onto the catalyst surface, followed by surface reaction and desorption of the products.[5][6]

The catalytic cycle for alkane dehydrogenation over a Cr³⁺ site is a multi-step process.

Table 2: Catalytic Performance in Propane Dehydrogenation over Cr2O3/Al2O3

| Catalyst | Temperature (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Reference |

| 10% Cr2O3/Al2O3 | 550 | 35 | 92 | [7] |

| 10% Cr2O3/Al2O3 | 600 | 50 | 88 | [7] |

| 15% Cr2O3/Al2O3 | 550 | 42 | 90 | [3] |

| 15% Cr2O3/Al2O3 | 600 | 58 | 85 | [3] |

Oxidation Reactions

Cr2O3 is an effective catalyst for various oxidation reactions, including the oxidation of carbon monoxide (CO) and hydrocarbons.[8] The mechanism often involves the participation of lattice oxygen from the catalyst in a Mars-van Krevelen-type mechanism, where the catalyst is alternately reduced by the reactant and re-oxidized by an oxidizing agent.

The workflow for investigating the CO oxidation mechanism often involves a combination of experimental techniques.

Fluorination Reactions

This compound is a key catalyst in the synthesis of fluorocarbons through halogen exchange (halex) reactions.[9][10] These reactions are crucial for the production of refrigerants, propellants, and other specialty chemicals. The catalytic activity is often attributed to the formation of chromium oxyfluoride species on the catalyst surface.[11]

The logical relationship in the activation and catalytic cycle of fluorination is depicted below.

Table 3: Catalytic Performance in Vapor-Phase Fluorination

| Reactant | Product | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| CCl2F2 | CClF3 | Cr2O3 | 350 | 85 | >95 | [9] |

| HCFC-133a | HFC-134a | CrO3/Cr2O3 | 300 | 30.6 (initial) | - | [10] |

| HFC-245fa | HFO-1234ze | Cr2O3 | 350 | ~80 | ~80 | [12] |

Conclusion

This compound remains a catalyst of significant industrial and academic interest. Understanding the fundamental principles of its synthesis, characterization, and the mechanisms of the reactions it catalyzes is crucial for the development of more efficient and selective chemical processes. This guide provides a foundational understanding for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of Cr2O3 catalysis in their respective fields. The continued exploration of its catalytic properties promises to unlock new avenues for sustainable chemical production.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. atlantis-press.com [atlantis-press.com]

- 6. research.abo.fi [research.abo.fi]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene [mdpi.com]

The Amphoteric Nature of Chromium(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the amphoteric nature of Chromium(III) oxide (Cr₂O₃), a key property influencing its chemical behavior and applications. This document provides a comprehensive overview of the underlying chemical principles, quantitative data, and detailed experimental protocols for professionals in research and development.

Introduction to Amphoterism in this compound

This compound, a green inorganic compound, exhibits amphoterism, meaning it can react as both a base and an acid.[1] This dual reactivity is a critical aspect of its chemistry, dictating its behavior in various chemical environments. The oxidation state of chromium plays a significant role in the acid-base properties of its oxides. While chromium(II) oxide (CrO) is basic and chromium(VI) oxide (CrO₃) is acidic, this compound occupies an intermediate position, allowing it to react with both strong acids and strong bases. This property is crucial in various applications, including catalysis, pigment production, and the synthesis of other chromium compounds.

Chemical Reactions and Thermodynamic Data

The amphoteric character of this compound is demonstrated by its reactions with strong acids, such as hydrochloric acid (HCl), and strong bases, like sodium hydroxide (B78521) (NaOH).

Reaction with Acids

In the presence of a strong acid, this compound acts as a base, dissolving to form hydrated chromium(III) ions, [Cr(H₂O)₆]³⁺, and the corresponding salt. The reaction with hydrochloric acid proceeds as follows:

Cr₂O₃(s) + 6HCl(aq) → 2CrCl₃(aq) + 3H₂O(l)

The dissolution of Cr₂O₃ in acids can be slow, particularly for samples that have been annealed at high temperatures. Heating the solution can increase the reaction rate.

Reaction with Bases

When reacting with a strong base, this compound behaves as an acid, forming chromite ions. The reaction with a concentrated solution of sodium hydroxide is:

Cr₂O₃(s) + 2NaOH(aq) → 2NaCrO₂(aq) + H₂O(l)

In molten alkalis, the reaction also produces chromites.

Quantitative Data

The following tables summarize the available thermodynamic data for the key compounds and the reaction of this compound with hydrochloric acid.

Table 1: Standard Thermodynamic Properties of Key Compounds at 298.15 K

| Compound | Chemical Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| This compound | Cr₂O₃ | solid | -1139.7 | -1058.1 | 81.2 |

| Hydrochloric acid | HCl | aqueous | -167.2 | -131.2 | 56.5 |

| Chromium(III) chloride | CrCl₃ | aqueous | - | - | - |

| Water | H₂O | liquid | -285.8 | -237.1 | 70.0 |

| Sodium hydroxide | NaOH | aqueous | -470.1 | -419.2 | 48.1 |

| Sodium chromite | NaCrO₂ | aqueous | - | - | - |

Data sourced from various thermodynamic databases. Note: Complete data for all aqueous species is not consistently available.

Table 2: Calculated Thermodynamic Data for the Reaction of Cr₂O₃ with HCl

| Thermodynamic Parameter | Value |

| Standard Enthalpy of Reaction (ΔrH°) | -126.9 kJ/mol |

| Standard Gibbs Free Energy of Reaction (ΔrG°) | -123.6 kJ/mol |

Calculated based on the standard heats and Gibbs free energies of formation of the reactants and products.

Experimental Protocols

The following protocols provide a framework for the qualitative and quantitative investigation of the amphoteric nature of this compound in a laboratory setting. These are adapted from established methods for metal oxides.

Qualitative Demonstration of Amphoterism

Objective: To visually demonstrate the reaction of this compound with both a strong acid and a strong base.

Materials:

-

This compound (fine powder)

-

6 M Hydrochloric acid (HCl)

-

6 M Sodium hydroxide (NaOH)

-

Test tubes and a test tube rack

-

Bunsen burner or heating plate

-

Stirring rods

-

Distilled water

Procedure:

-

Place a small amount (approx. 0.1 g) of this compound into two separate test tubes.

-

To the first test tube, add 5 mL of 6 M HCl.

-

To the second test tube, add 5 mL of 6 M NaOH.

-

Observe any initial reaction at room temperature. Note the characteristic green color of the solid.

-

Gently heat both test tubes in a water bath or with a Bunsen burner, stirring intermittently.

-

Observe and record any changes, such as the dissolution of the solid and any color changes in the solution. The formation of a green solution in the acid indicates the formation of chromium(III) chloride, while a green solution in the base suggests the formation of sodium chromite.

Quantitative Analysis of Dissolution Rate

Objective: To determine the initial rate of dissolution of this compound in acidic and basic solutions by monitoring the change in chromium ion concentration over time.

Materials:

-

This compound (of a consistent particle size)

-

Standardized 6 M Hydrochloric acid (HCl)

-

Standardized 6 M Sodium hydroxide (NaOH)

-

Constant temperature water bath

-

Reaction vessels (beakers or flasks)

-

Magnetic stirrer and stir bars

-

Syringes and filters (0.45 µm) for sample extraction

-

UV-Vis Spectrophotometer or Atomic Absorption Spectrometer

-

Volumetric flasks and pipettes for dilutions

-

Stopwatch

Procedure:

-

Preparation:

-

Prepare a calibration curve for the analytical instrument using standard solutions of chromium(III) chloride (for the acid reaction) and sodium chromite (for the base reaction).

-

Set the constant temperature water bath to the desired reaction temperature (e.g., 50 °C).

-

-

Reaction with Acid:

-

Add a precisely known volume of 6 M HCl to a reaction vessel and place it in the water bath to equilibrate.

-

Once the temperature is stable, add a precisely weighed amount of this compound to the acid while starting the stopwatch and the magnetic stirrer.

-

At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the solution using a syringe and immediately filter it to stop the reaction.

-

Dilute the filtered sample to a known volume with distilled water.

-

Measure the concentration of chromium ions in the diluted sample using the pre-calibrated spectrophotometer or spectrometer.

-

Continue sampling for a set period or until a significant portion of the oxide has dissolved.

-

-

Reaction with Base:

-

Repeat the procedure outlined in step 2, using 6 M NaOH instead of 6 M HCl.

-

-

Data Analysis:

-

Plot the concentration of dissolved chromium as a function of time for both the acidic and basic reactions.

-

Determine the initial rate of reaction by calculating the slope of the initial linear portion of each graph.

-

The rate can be expressed in terms of moles of Cr₂O₃ dissolved per unit time per unit surface area of the initial solid.

-

Visualizing Reaction Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the chemical reactions and the experimental workflow for analyzing the amphoteric nature of this compound.

Caption: Reaction pathways of this compound with acid and base.

Caption: Workflow for quantitative analysis of Cr₂O₃ amphoterism.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Cr2O3 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety aspects associated with the handling of Chromium (III) oxide (Cr2O3) nanoparticles. Given their increasing application in various fields, including catalysis, pigments, and biomedicine, a thorough understanding of their potential hazards and the implementation of appropriate safety protocols are paramount for protecting researchers and ensuring a safe laboratory environment. This document outlines the toxicological profile of Cr2O3 nanoparticles, detailed experimental protocols for their assessment, and a clear framework for safe handling procedures.

Toxicological Profile of Cr2O3 Nanoparticles

Recent studies have highlighted the potential for Cr2O3 nanoparticles to induce cytotoxic, genotoxic, and apoptotic effects. The primary mechanism underlying this toxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. Some studies also suggest that Cr2O3 nanoparticles may release soluble hexavalent chromium (Cr(VI)), a known toxicant, which can contribute to their overall toxicity.

The toxic effects of Cr2O3 nanoparticles are influenced by their physicochemical properties, such as size, surface area, and concentration. Smaller nanoparticles, with their larger surface area-to-volume ratio, tend to exhibit greater reactivity and toxicity.

Physicochemical Properties

The interaction of Cr2O3 nanoparticles with biological systems is intrinsically linked to their physical and chemical characteristics.

| Property | Typical Values | Significance in Toxicity |

| Mean Diameter | 36.8 nm | Smaller particle size is often associated with increased cellular uptake and toxicity. |

| Hydrodynamic Size | 253 ± 4.0 nm | Reflects the effective size of the nanoparticles in a liquid medium, including any agglomeration. |

| Zeta Potential | -13.6 mV | Indicates the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes. |

| Crystalline Structure | Rhombohedral (Eskolaite) | The crystalline phase can influence the surface reactivity of the nanoparticles. |

In Vitro Toxicity Data

A summary of key in vitro toxicity data for Cr2O3 nanoparticles across various cell lines and endpoints is presented below.

| Cell Line | Assay | Exposure Time | Concentration Range | Key Findings & IC50/EC50 Values |

| Murine Fibrosarcoma (L929) | MTT Assay | 24 hours | 10 - 100 µg/mL | Dose-dependent reduction in cell viability. |

| Murine Fibrosarcoma (L929) | Neutral Red Uptake | 24 hours | 10 - 100 µg/mL | Significant cytotoxic effects observed. |

| Human Lung Alveolar (A549) | Comet Assay | Not Specified | Not Specified | Increased DNA damage. |

| Human Lung Alveolar (A549) | Cytokinesis Block Micronucleus Assay | Not Specified | Not Specified | Evidence of genotoxicity. |

| Human Keratinocyte (HaCaT) | Cell Viability | Not Specified | Not Specified | Severe cytotoxicity, comparable to hexavalent chromium. |

In Vivo and Ecotoxicity Data

Studies on aquatic organisms have also demonstrated the toxic potential of Cr2O3 nanoparticles.

| Organism | Test | Duration | EC50/LC50 Value |

| Daphnia magna | Acute Toxicity | 48 hours | 6.79 mg/L |

| Aliivibrio fischeri | Acute Toxicity | 15 minutes | 16.10 mg/L |

| Aliivibrio fischeri | Acute Toxicity | 30 minutes | 12.91 mg/L |

| Mysidopsis juniae | Acute Toxicity | 96 hours | 58.86 mg/L |

Experimental Protocols for Toxicity Assessment

This section provides detailed methodologies for key experiments cited in the toxicological assessment of Cr2O3 nanoparticles.

Cell Viability Assays

2.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of Cr2O3 nanoparticles for the desired time period.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2.1.2. Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and treat with Cr2O3 nanoparticles.

-

After the exposure period, incubate the cells with a medium containing neutral red.

-

Wash the cells to remove any unincorporated dye.

-

Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.

-

Measure the absorbance of the extracted dye at approximately 540 nm.

-

Quantify cell viability relative to the control group.

-

Genotoxicity Assays

2.2.1. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

Procedure:

-

Expose cells to Cr2O3 nanoparticles.

-

Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize and analyze the comets using a fluorescence microscope and specialized software.

-

**2.2.2. Cyt

Magnetic Properties of Chromium(III) Oxide at the Nanoscale: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium(III) oxide (Cr₂O₃) nanoparticles. As a material with a rich and complex magnetic behavior, nanoscale Cr₂O₃ presents unique characteristics that deviate significantly from its bulk counterpart, opening avenues for novel applications in fields ranging from data storage to biomedicine. This document details the underlying physics, experimental methodologies for synthesis and characterization, and a summary of key quantitative data.

Core Concepts: The Magnetic Nature of Nanoscale Cr₂O₃

Bulk Cr₂O₃ is a classic antiferromagnetic (AFM) material with a Néel temperature (Tₙ) of approximately 307 K. Below this temperature, the magnetic moments of the Cr³⁺ ions align in an antiparallel fashion, resulting in no net external magnetic moment. However, when the material's dimensions are reduced to the nanoscale, this simple magnetic ordering is disrupted, giving rise to a host of intriguing phenomena.

The primary driver for these unique nanoscale magnetic properties is the increased surface-to-volume ratio. Surface atoms have a different local environment with fewer neighboring atoms to interact with, leading to:

-

Uncompensated Surface Spins: In a nanoparticle, the antiferromagnetic sublattices may not be perfectly compensated at the surface, resulting in a net magnetic moment. This is a key reason for the emergence of weak ferromagnetism in Cr₂O₃ nanoparticles.[1][2]

-

Spin Canting: At the surface, the magnetic moments can be canted, or tilted, away from the easy axis of magnetization due to magnetic frustration and reduced coordination. This canting of spins contributes to the net magnetic moment of the nanoparticle.[3][4][5]

-

Finite-Size Effects: The reduction in the number of magnetic neighbors affects the exchange interactions, leading to a size-dependent Néel temperature, which is generally lower than that of the bulk material.

These factors collectively give rise to a core-shell magnetic structure in many Cr₂O₃ nanoparticles. This model posits an antiferromagnetically ordered core, similar to the bulk material, and a magnetically disordered or spin-canted shell. This structure is crucial for understanding phenomena like exchange bias.[6]

Quantitative Data Summary

The magnetic properties of Cr₂O₃ nanoparticles are highly dependent on their size, morphology, and the method of synthesis. The following tables summarize key quantitative data from various studies.

Table 1: Size-Dependent Néel Temperature (Tₙ) of Cr₂O₃ Nanoparticles

| Average Particle Size (nm) | Synthesis Method | Measurement Technique | Néel Temperature (Tₙ) (K) | Reference |

| ~22 | Precursor Heating | VSM | 274 | [7] |

| 30 - 70 (minor axis) | Not specified | Magnetization & EPR | 288 | [8] |

| 18 | Not specified | NMR | Lower than bulk | [9] |

| 60 | Not specified | NMR | Closer to bulk | [9] |

Table 2: Coercivity (Hc) of Cr₂O₃ and Related Nanoparticles

| Particle System | Average Particle Size (nm) | Temperature (K) | Coercivity (Hc) (Oe) | Reference |

| Cr₂O₃ | 20 - 200 | Decreases with increasing temperature | Present below Tₙ | [1] |

| Co in Cr₂O₃ matrix | ~1.5 | Room Temperature | Significantly enhanced | [10] |

| CoFe₂O₄ | 30 | 300 | ~120 | [11] |

Table 3: Exchange Bias (Heb) in Cr₂O₃-Based Core/Shell Nanoparticles

| Core/Shell System | Average Particle Size (nm) | Temperature (K) | Cooling Field (kOe) | Exchange Bias Field (Heb) (Oe) | Reference |

| Cr₂O₃/Fe₃O₄ | Core: ~70, Shell: ~170 | 5 | 30 | ~610 | [12][13] |

| Co/Cr₂O₃ | Co: ~3 | 50 | Not specified | Present | [14] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and characterization of Cr₂O₃ nanoparticles with desired magnetic properties.

Synthesis Methodologies

Several methods are employed for the synthesis of Cr₂O₃ nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity.

3.1.1. Precipitation-Calcination Method [15]

This is a widely used, straightforward, and cost-effective method.

-

Precursor Solution Preparation: Dissolve a chromium salt, such as chromium(III) sulfate (B86663) (Cr₂(SO₄)₃), in deionized water to form a solution of a specific molarity (e.g., 0.1 M).

-

Precipitation: Add a precipitating agent, typically aqueous ammonia (B1221849) (NH₄OH), dropwise to the chromium salt solution while stirring continuously until a pH of around 10 is reached. This results in the formation of chromium(III) hydroxide (B78521) (Cr(OH)₃) precipitate.

-

Washing and Filtration: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts and impurities.

-

Drying: Dry the washed precipitate in an oven at a temperature of approximately 70°C for 24 hours.

-

Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600°C) for a set duration (e.g., 5 hours). The calcination temperature is a critical parameter that influences the final particle size and crystallinity.

-

Final Processing: Grind the calcined material and sieve it to obtain a fine powder of Cr₂O₃ nanoparticles.

The sol-gel method offers excellent control over the particle size and homogeneity.

-